2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
Overview
Description
2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, which is known for its stability and unique electronic properties, making it a valuable structure in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzofuran core: This can be achieved through a cyclization reaction involving biphenyl derivatives.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Final coupling with the benzamide moiety: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridine: Known for its chelating properties and use in coordination chemistry.
2-Aminoethyl methacrylate: Utilized in polymer chemistry and material science.
Uniqueness
2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with targeted biological activities.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O4S/c34-31(26-11-5-4-10-23(26)13-12-22-8-2-1-3-9-22)32-24-14-16-27-28-21-25(15-17-29(28)37-30(27)20-24)38(35,36)33-18-6-7-19-33/h1-5,8-11,14-17,20-21H,6-7,12-13,18-19H2,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAYEWWBVAMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)NC(=O)C5=CC=CC=C5CCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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